molecular formula C29H26N4O2S2 B2602054 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-23-6

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2602054
CAS No.: 690644-23-6
M. Wt: 526.67
InChI Key: QTAPYYPMQUYONM-UHFFFAOYSA-N
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Description

The compound 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide (CAS: 690644-15-6) is a thienoquinoline derivative with a benzothiazole-phenyl substituent. Its molecular formula is C₃₂H₃₀N₄O₂S₂, with a molecular weight of 574.7 g/mol. Key computed properties include an XLogP3 value of 8, indicating high lipophilicity, and a topological polar surface area (TPSA) of 154 Ų, suggesting moderate solubility. It has 2 hydrogen bond donors and 7 acceptors, which may influence its pharmacokinetic profile and target binding .

Properties

IUPAC Name

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S2/c1-4-17-22-19(13-29(2,3)14-20(22)34)33-28-23(17)24(30)25(37-28)26(35)31-16-9-7-8-15(12-16)27-32-18-10-5-6-11-21(18)36-27/h5-12H,4,13-14,30H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAPYYPMQUYONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the synthesis of substituted 2-amino-benzothiazole intermediates, which are then coupled with various substituted cycloalkyl carboxylic acids under amide coupling conditions. This process often utilizes reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, benzothiazole derivatives have been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thienoquinoline Carboxamide Derivatives

Compound A : 3-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
  • Molecular Formula : C₂₁H₁₈N₄OS₂
  • Molecular Weight : 406.5 g/mol
  • Key Substituents : 4-phenylthiazole instead of benzothiazole-phenyl.
  • The absence of ethyl and dimethyl groups reduces steric bulk compared to the target compound .
Compound B : 3-Amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
  • Molecular Formula : C₂₀H₁₈N₆OS₂
  • Molecular Weight : 422.5 g/mol
  • Key Substituents : Thiadiazole ring replaces benzothiazole.
Compound C : 3-Amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
  • Molecular Formula : C₂₀H₁₈F₃N₃OS
  • Molecular Weight : 405.4 g/mol
  • Key Substituents : Trifluoromethyl group at position 3.
  • Properties : The electron-withdrawing CF₃ group may enhance metabolic stability and influence electronic interactions with biological targets .

Benzothiazole and Quinoline-Based Analogs

Compound D : N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (52)
  • Molecular Formula : C₁₇H₁₂N₂O₃
  • Molecular Weight : 292 g/mol
  • Key Substituents: Benzodioxol group instead of thienoquinoline.
  • Properties: Lower molecular weight and TPSA (~90 Ų) suggest better solubility.
Compound E : 1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas (5a–t)
  • Key Substituents: Chloroazetidinone and benzothiazole-urea moieties.

Structure-Activity Relationship (SAR) Insights

Benzothiazole vs. Thiazole/Thiadiazole : The benzothiazole-phenyl group in the target compound may enhance π-π stacking interactions with hydrophobic pockets in biological targets compared to simpler thiazole analogs .

Biological Activity

The compound 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thienoquinoline core and subsequent functionalization to introduce the benzothiazole moiety. The general synthetic pathway is as follows:

  • Formation of Thienoquinoline Core : The initial step involves creating the thieno[2,3-b]quinoline structure through cyclization reactions.
  • Introduction of Benzothiazole : The benzothiazole group is incorporated via nucleophilic substitution or coupling reactions.
  • Functionalization : The final compound is obtained through amination and carboxylation processes.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. In particular, compounds similar to our target compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . For instance:

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7e9.2 ± 1.50.09

These results suggest that modifications in the structure can enhance the inhibitory potency against pathogens .

Anticonvulsant Activity

In studies focusing on anticonvulsant properties, related compounds have demonstrated efficacy in models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. For example:

CompoundED50 (mg/kg)PI (Protective Index)
8a15.2>13
1911.4>53

These findings indicate that structural features significantly influence anticonvulsant activity .

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in bacterial cell wall synthesis or neurotransmitter modulation.
  • Interaction with Receptors : Binding to GABA receptors and voltage-gated sodium channels has been suggested as a mechanism for anticonvulsant effects .

Case Study 1: Antitubercular Activity

A study conducted by Shaikh et al. synthesized various benzothiazole derivatives and evaluated their antitubercular activity against M. tuberculosis . The study found that certain derivatives exhibited high binding affinity to DprE1 protein, which is crucial for mycobacterial cell wall synthesis. This suggests a promising avenue for developing new anti-TB drugs .

Case Study 2: Anticonvulsant Efficacy

In another study examining anticonvulsant activity, researchers synthesized a series of thienoquinoline derivatives and tested them in PTZ-induced seizure models. The results indicated that modifications to the side chains significantly enhanced protective effects against seizures while maintaining low toxicity profiles .

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